
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a propynol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-nitrobenzaldehyde.
Formation of Propargyl Alcohol: The aldehydes undergo a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The resulting propargyl alcohol is then subjected to a coupling reaction with a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-one or corresponding carboxylic acids.
Reduction: Formation of 3-(4-Methoxyphenyl)-1-(2-aminophenyl)prop-2-YN-1-OL.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学研究应用
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL depends on its interaction with molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-1-phenylprop-2-YN-1-OL: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-(4-Methoxyphenyl)-1-(2-chlorophenyl)prop-2-YN-1-OL: Contains a chloro group instead of a nitro group, leading to variations in its chemical and physical properties.
Uniqueness
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C16H13NO4 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C16H13NO4/c1-21-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17(19)20/h2-7,9-10,16,18H,1H3 |
InChI 键 |
VXYTUQMBRPXJBX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C#CC(C2=CC=CC=C2[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


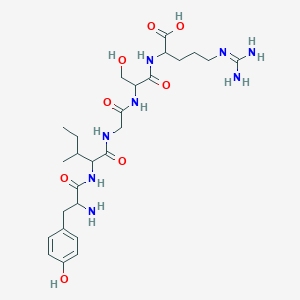
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
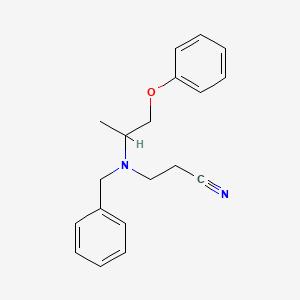
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
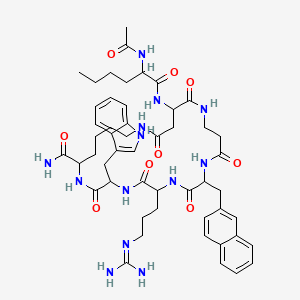
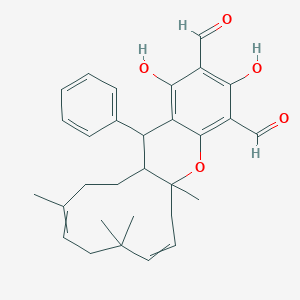
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)

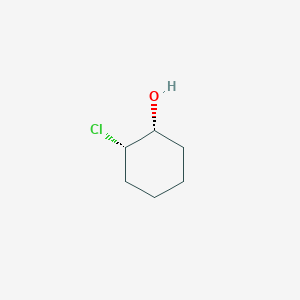
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
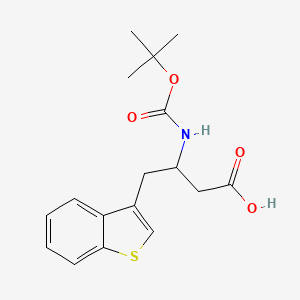
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
